molecular formula C17H19ClN6 B14977123 N-(4-chloro-2-methylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chloro-2-methylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14977123
M. Wt: 342.8 g/mol
InChI Key: WEBHSNAJLJCLFT-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A 1-methyl group at the pyrazole N1 position.
  • A 6-pyrrolidin-1-yl substituent on the pyrimidine ring.
  • A 4-chloro-2-methylphenyl group attached to the C4 amine.

This compound belongs to a class of kinase inhibitors and adenosine receptor antagonists, with structural features optimized for target binding and pharmacokinetic properties. Its design leverages the pyrazolo[3,4-d]pyrimidine core, a scaffold known for modulating enzymatic and receptor activities .

Properties

Molecular Formula

C17H19ClN6

Molecular Weight

342.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19ClN6/c1-11-9-12(18)5-6-14(11)20-15-13-10-19-23(2)16(13)22-17(21-15)24-7-3-4-8-24/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,21,22)

InChI Key

WEBHSNAJLJCLFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Variations Among Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Compound Name Substituents Key Features Biological Target Ref
Target Compound N-(4-chloro-2-methylphenyl), 1-methyl, 6-pyrrolidin-1-yl Balanced lipophilicity; potential kinase inhibition Kinases (e.g., Src/ABL)
N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-chloro-4-methoxyphenyl Increased polarity due to methoxy group; altered receptor binding Adenosine A2A/A1 receptors
N-(4-fluoro-3-methylphenyl)-1-methyl-6-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1251463-51-0) 4-fluoro-3-methylphenyl Enhanced metabolic stability (fluorine substitution) Kinase inhibition
1-(2-chloro-2-phenylethyl)-N-(4-methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-chloro-2-phenylethyl, 6-methylthio Higher lipophilicity; sulfur-containing substituent Dual Src/ABL inhibition
N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PDB 6AY) 4-chlorobenzyl Reduced steric hindrance; benzyl group enhances CNS penetration Kinase co-crystallization

Key Observations:

Position of Chlorine : The 4-chloro substitution on the phenyl ring (target compound) improves target affinity compared to 3-chloro derivatives (e.g., ) due to optimized steric and electronic interactions .

Pyrrolidin-1-yl vs.

Key Findings:

  • The target compound’s pyrrolidin-1-yl group may confer superior kinase selectivity compared to sulfur-containing analogues (e.g., methylsulfonyl in ) .
  • Chloro-substituted phenyl groups (4-chloro in target compound vs. 4-fluoro in ) influence potency, with chlorine’s electronegativity enhancing target binding .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (µg/mL) Ref
Target Compound ~356.8 3.2 (estimated) Moderate (aqueous)
N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 371.8 2.8 High (due to methoxy)
N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (6AY) 273.7 3.5 Low (benzyl group)
1-(2-chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 430.3 4.1 Poor

Key Insights:

  • The target compound’s 6-pyrrolidin-1-yl group improves solubility compared to methylthio or benzyl-substituted analogues .
  • Chlorine vs. Methoxy : The 4-chloro-2-methylphenyl group balances lipophilicity and solubility better than 3-chloro-4-methoxyphenyl derivatives .

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